molecular formula C11H12N2O2 B13916931 1-Isopropyl-6-nitro-1h-indole

1-Isopropyl-6-nitro-1h-indole

Cat. No.: B13916931
M. Wt: 204.22 g/mol
InChI Key: QQMTUIVXEAHQHJ-UHFFFAOYSA-N
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Description

1-Isopropyl-6-nitro-1H-indole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely recognized for their presence in various natural products and pharmaceuticals The structure of this compound consists of an indole core with an isopropyl group at the 1-position and a nitro group at the 6-position

Preparation Methods

The synthesis of 1-Isopropyl-6-nitro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. The process typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. For this compound, the starting materials would include an appropriate isopropyl-substituted ketone and a nitro-substituted phenylhydrazine .

Industrial production methods for indole derivatives often involve multi-step processes that are optimized for high yield and purity. These methods may include the use of catalysts, such as palladium or copper, to facilitate specific reactions and improve efficiency .

Chemical Reactions Analysis

1-Isopropyl-6-nitro-1H-indole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Isopropyl-6-nitro-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Isopropyl-6-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can also interact with receptors and enzymes, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

1-Isopropyl-6-nitro-1H-indole can be compared with other indole derivatives, such as:

    1-Methyl-6-nitro-1H-indole: Similar structure but with a methyl group instead of an isopropyl group.

    1-Isopropyl-5-nitro-1H-indole: Similar structure but with the nitro group at the 5-position instead of the 6-position.

    1-Isopropyl-6-amino-1H-indole: Similar structure but with an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

6-nitro-1-propan-2-ylindole

InChI

InChI=1S/C11H12N2O2/c1-8(2)12-6-5-9-3-4-10(13(14)15)7-11(9)12/h3-8H,1-2H3

InChI Key

QQMTUIVXEAHQHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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